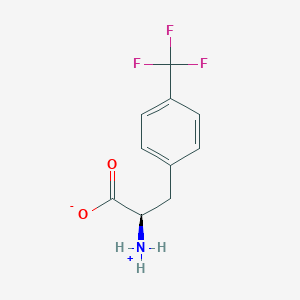

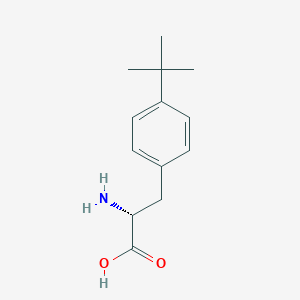

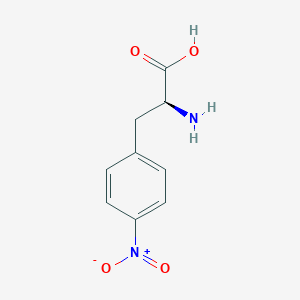

(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

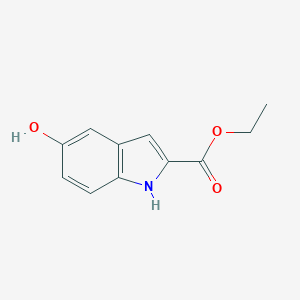

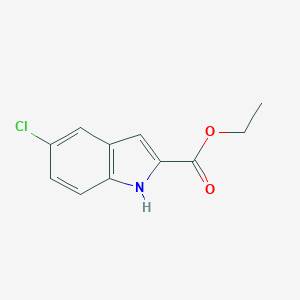

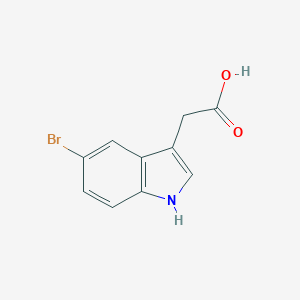

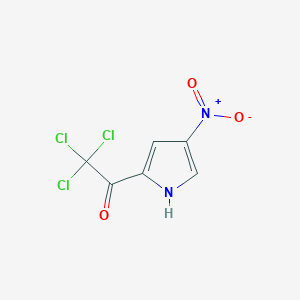

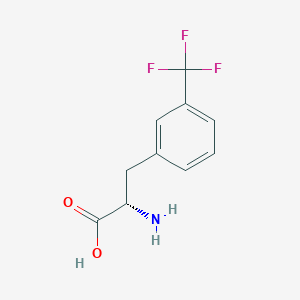

“(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a phenylalanine derivative . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . The molecular formula is C10H10F3NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 312.5±42.0 °C and a predicted density of 1.430±0.06 g/cm3 at 20 °C and 760 Torr . The molecular weight is 233.19 .Scientific Research Applications

Applications in Organic Synthesis and Material Science

Phloretic Acid as a Renewable Building Block : Phloretic acid, a phenolic compound related to the structural motif of "(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid," is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach paves the way towards a multitude of applications in materials science, demonstrating the potential of renewable phloretic acid as a sustainable alternative to phenol (Trejo-Machin et al., 2017).

Synthesis of CF3Se-Substituted α-Amino Acid Derivatives : Research into CF3Se-substituted α-amino acid derivatives, akin to trifluoromethylated amino acids, indicates the potential of the CF3Se moiety as a pharmaceutically relevant group in the design of biologically active molecules. These compounds exhibit cell growth inhibitory effects, underscoring the versatility of trifluoromethylated compounds in medicinal chemistry (Han et al., 2021).

Applications in Biomedical Research

Modification of Polymeric Materials : The modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhances the thermal stability and bioactivity of these polymers, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Biocatalysis for Pharmaceutical Intermediates : The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid with newly isolated Methylobacterium Y1-6 demonstrates the efficient production of enantiopure compounds, highlighting the importance of chiral catalysis in drug research. This specific application showcases the utility of this compound analogs in the synthesis of pharmaceutical intermediates (Li et al., 2013).

properties

IUPAC Name |

(2S)-2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBNIPKSRJAIQ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.